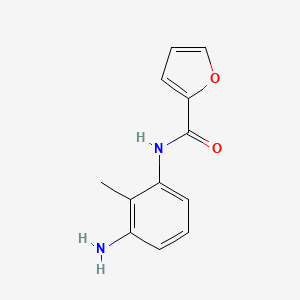

N-(3-Amino-2-methylphenyl)-2-furamide

Description

N-(3-Amino-2-methylphenyl)-2-furamide (CAS: 900636-13-7) is a synthetic organic compound with the molecular formula C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol . Its structure consists of a furan-2-carboxamide moiety linked to a 3-amino-2-methylphenyl group. This compound belongs to the class of aromatic amides, characterized by a planar amide bond and conjugated π-system, which may influence its physicochemical properties and biological interactions. Key identifiers include the InChIKey QSUQHAJJMFMPOJ-UHFFFAOYSA-N and SMILES CC1=C(C=CC=C1NC(=O)C2=CC=CO2)N .

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)furan-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(13)4-2-5-10(8)14-12(15)11-6-3-7-16-11/h2-7H,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSUQHAJJMFMPOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=CO2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588305 | |

| Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900636-13-7 | |

| Record name | N-(3-Amino-2-methylphenyl)furan-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-furamide typically involves the reaction of 3-amino-2-methylbenzoic acid with furan-2-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-2-furamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carbonyl group in the amide linkage can be reduced to form amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or nitric acid can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

Substitution: Nitration can be carried out using a mixture of concentrated sulfuric acid and nitric acid, while halogenation can be achieved using halogens like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Nitro derivatives of this compound.

Reduction: Amines derived from the reduction of the amide linkage.

Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry: N-(3-Amino-2-methylphenyl)-2-furamide is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme-substrate interactions and as a probe to investigate the binding sites of various biomolecules.

Medicine: this compound has potential applications in medicinal chemistry. It can be explored for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-furamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-(Benzoylphenyl)-5-methyl-2-furamide Derivatives

Compounds such as N-(4-benzoylphenyl)-5-methyl-2-furamide (4a) , N-(3-benzoylphenyl)-5-methyl-2-furamide (4b) , and N-(2-benzoylphenyl)-5-methyl-2-furamide (4c) differ in the position of the benzoylphenyl substitution. These derivatives were synthesized and evaluated for anti-hyperlipidemic activity in vivo. Key findings include:

5-Phenyl-N-(3-arylmethylhydantoinyl)-2-furamide

This scaffold combines a hydantoin ring with a 2-furamide group. Unlike the target compound, it demonstrated inhibition of Ca²⁺-induced mitochondrial permeability transition (MPT) at 50 μM, comparable to cyclosporine A (5 μM). The hydantoin moiety likely contributes to chelation or pore-blocking activity, a feature absent in the simpler phenylamino group of the target compound .

NMDPEF ([N-(2-(2-methoxy-6H-dipyrido{2,3-a:3,2-e}pyrrolizin-11-yl)ethyl]-2-furamide)

NMDPEF is a quinone oxidoreductase 2 (QR2) inhibitor with demonstrated efficacy in mitigating paraquat-induced oxidative stress. Key comparisons:

- The dipyridopyrrolizinyl ethyl group in NMDPEF enables strong QR2 binding (IC₅₀ ~ 1 μM), whereas the 3-amino-2-methylphenyl group in the target compound lacks this bulky aromatic system, suggesting divergent targets .

- Both compounds share the 2-furamide backbone , which may stabilize interactions with enzymatic active sites through hydrogen bonding .

5-(3-Chloro-2-methylphenyl)-N-(1,3-thiazol-2-yl)-2-furamide

This derivative replaces the aminophenyl group with a thiazole ring and introduces a chlorine atom. Notable differences:

Stability Under Reaction Conditions

- 2-Furamide vs. 2-Furonitrile: In CO₂ fixation reactions, 2-furamide derivatives exhibit lower methanolysis rates compared to picolinamides, suggesting superior stability in protic solvents. This contrasts with 2-furonitrile, which suffers from rapid hydrolysis .

Tabulated Comparison of Key Compounds

Research Implications and Gaps

- Target Identification: The biological role of this compound remains speculative.

- Optimization Opportunities : Introducing electron-withdrawing groups (e.g., chlorine) or heterocycles (e.g., thiazole) could enhance metabolic stability or target specificity .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-furamide is an organic compound with the chemical formula C₁₂H₁₃N₂O₂. Its structural features, including an amino group and a furan moiety, suggest significant potential for various biological activities. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by:

- Amino Group : Contributes to its reactivity and potential interactions with biological targets.

- Furan Moiety : Enhances its pharmacological properties due to its ability to participate in various chemical reactions.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Properties : Preliminary studies suggest potential efficacy against various bacterial strains.

- Anticancer Activity : The compound has been investigated for its ability to inhibit cancer cell proliferation, with some studies indicating significant cytotoxic effects on specific cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Cytotoxic effects on cancer cell lines |

The mechanism through which this compound exerts its biological effects likely involves:

- Enzyme Inhibition : The amino group may facilitate binding to active sites on enzymes, altering their activity.

- Cell Signaling Pathways : The compound may modulate pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have investigated the biological activity of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition at varying concentrations.

- Results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL against selected strains.

-

Cytotoxicity Assay :

- In vitro assays showed that this compound reduced viability in cancer cell lines (e.g., MCF-7 and HeLa) with IC50 values ranging from 10 to 20 µM.

- Mechanistic studies suggested that the compound induces apoptosis through the activation of caspase pathways.

Table 2: Case Study Results

| Study Focus | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 50 | Cell wall disruption |

| Anticancer | MCF-7 | 15 | Apoptosis induction |

| Anticancer | HeLa | 20 | Caspase activation |

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Combining furan derivatives with amines under controlled conditions.

- Functional Group Modifications : Altering substituents to enhance biological activity or solubility.

Table 3: Synthetic Routes

| Method | Description |

|---|---|

| Condensation | Reaction of furan derivatives with amines |

| Functionalization | Modification of amino or furan groups |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.